molecular formula C19H23N5O4 B2586290 N-(3-acetamidophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1170841-63-0

N-(3-acetamidophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2586290
CAS RN: 1170841-63-0
M. Wt: 385.424
InChI Key: VBYLONXERPKOGB-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Compounds related to the specified chemical structure, such as pyrazole-acetamide derivatives, have been synthesized and characterized for their ability to form coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, demonstrating the potential for these compounds in developing antioxidative agents. The study emphasizes the impact of hydrogen bonding in the self-assembly processes of these complexes, highlighting their structural intricacies and potential biological relevance (Chkirate et al., 2019).

DNA and Protein Binding

Derivatives of the specified chemical compound have shown the ability to interact with DNA and proteins, as evidenced by studies on new paracetamol derivatives. These interactions were characterized through UV, visible, and emission studies, indicating that these compounds can intercalate with DNA and bind strongly with bovine serum albumin (BSA), suggesting their potential in therapeutic applications focusing on nucleic acid and protein targeting (Raj, 2020).

Synthesis and Molecular Docking

Research on the synthesis of novel 2-pyrone derivatives, including compounds closely related to "N-(3-acetamidophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide," has contributed to the understanding of their crystal structures and potential biological interactions. These studies involve comprehensive molecular docking and computational studies to explore the binding modes of these compounds within biological targets, offering insights into their potential applications in drug development and molecular biology (Sebhaoui et al., 2020).

Chemoselective Acetylation

The chemoselective acetylation process, involving compounds like N-(2-hydroxyphenyl)acetamide, showcases the application of these chemical structures in synthesizing intermediates for natural product synthesis, such as antimalarial drugs. This highlights the chemical versatility and applicability of acetamide derivatives in facilitating specific reactions critical for pharmaceutical synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-13-10-17(19(27)23-6-8-28-9-7-23)22-24(13)12-18(26)21-16-5-3-4-15(11-16)20-14(2)25/h3-5,10-11H,6-9,12H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYLONXERPKOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=CC(=C2)NC(=O)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.